![molecular formula C17H21N3S B5546481 1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

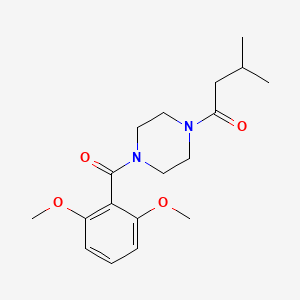

The synthesis of piperazine derivatives, including "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine," often involves the nucleophilic substitution reactions, where piperazine acts as a nucleophile towards activated halogenated compounds or through the reaction of piperazine with aldehydes or ketones in the presence of reducing agents. A notable example includes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, highlighting the versatility of piperazine chemistry in producing a wide array of substituted derivatives for further pharmacological testing (Tung, 1957).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of piperazine derivatives. For example, the crystal and molecular structure determination by X-ray analysis revealed the presence of chair conformation in the piperazine ring, indicating a common structural feature among piperazine derivatives. This conformational aspect is crucial for the interaction of these molecules with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives can vary widely, depending on the functional groups attached to the piperazine core. Piperazine derivatives undergo reactions such as N-alkylation, acylation, and sulfonylation, providing a methodological basis for the synthesis of a diverse range of compounds with potential biological activities. These reactions are instrumental in the development of compounds with improved pharmacological properties (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" and related compounds, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and the nature of substituents on the piperazine ring. For instance, the introduction of a piperazine unit has been shown to significantly enhance the aqueous solubility and improve oral absorption in pharmacological candidates, demonstrating the impact of molecular modifications on the physical properties of these compounds (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and pharmacological activity, are profoundly affected by the substituents on the piperazine nucleus. The versatility of piperazine chemistry allows for the synthesis of compounds with a wide range of biological activities, from antibacterial to antipsychotic effects. The structural diversity obtained through chemical modifications on the piperazine ring underscores the compound's potential in drug discovery and development (Matsumoto & Minami, 1975).

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research on derivatives related to "1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine" includes the development of pyrido(2,3-d)pyrimidine antibacterial agents. These compounds have shown significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the piperazine moiety can enhance their antibacterial efficacy (Matsumoto & Minami, 1975).

Pharmacological Properties

The pharmacological screening of 4-piperazinopyrimidines with a methylthio substituent has revealed a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This highlights the diverse potential therapeutic applications of these compounds, particularly in addressing nausea and psychological disorders (Mattioda et al., 1975).

Eigenschaften

IUPAC Name |

1-[(4-methylsulfanylphenyl)methyl]-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3S/c1-21-16-7-5-15(6-8-16)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHONQCPPVKHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylthio)benzyl]-4-(2-pyridinyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)